molecular formula C10H6F3NO3 B3153531 N-(2,2,2-trifluoroethoxy)phthalimide CAS No. 76029-67-9

N-(2,2,2-trifluoroethoxy)phthalimide

Cat. No. B3153531
CAS RN: 76029-67-9
M. Wt: 245.15 g/mol
InChI Key: KAHYXMVUTQNSKN-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethoxy)phthalimide” is a compound that contains a phthalimide core . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .


Molecular Structure Analysis

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Development

N-(2,2,2-trifluoroethoxy)phthalimide and similar compounds like N-(trifluoromethylthio)phthalimide have significant applications in organic synthesis, particularly in introducing trifluoromethylthiol groups into various molecules. For instance, Pluta et al. (2014) describe the synthesis of N-(trifluoromethylthio)phthalimide, which reacts with boronic acids and alkynes under copper catalysis. This method is notable for its mild conditions and high tolerance of functional groups, making it useful in pharmaceutical and agrochemical research and development (Pluta, Nikolaienko, & Rueping, 2014).

Catalytic Applications

Copper-catalyzed trifluoromethylthiolation using these reagents demonstrates their versatility in creating trifluoromethylthiolated arenes and alkenes in good yields (Kang, Xu, & Shen, 2014). Additionally, Rueping et al. (2014) highlight the use of these compounds in organocatalytic enantioselective trifluoromethylthiolation, which is significant for producing optically active products with potential pharmaceutical applications (Rueping, Liu, Bootwicha, Pluta, & Merkens, 2014).

Photocatalysis and Bond Cleavage

This compound-related compounds are also useful in photocatalytic processes. Zhu and Fu (2021) discuss the visible light photoredox organic reactions involving N-(acyloxy)phthalimide derivatives, which facilitate a range of synthetic transformations, such as alkylation and arylation (Zhu & Fu, 2021).

Energy Storage Applications

In the field of energy storage, N-ferrocenylphthalimide demonstrates promising applications in non-aqueous flow batteries. The unique redox properties of phthalimide derivatives make them suitable for enhancing the cycling performance in battery systems (Hwang, Kim, Ryu, & Oh, 2018).

Future Directions

In a recent breakthrough, it was found that under the action of 1 equivalent of “N-(2,2,2-trifluoroethoxy)phthalimide” and 1 equivalent of ClB(cat), using CH3CN as a solvent, and under near-ultraviolet light (390 nm) irradiation, the boronated product 17 can be obtained with a yield of 61% . This discovery opens up new possibilities for the use of “this compound” in future research and applications .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYXMVUTQNSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441798
Record name N-(2,2,2-trifluoroethoxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76029-67-9
Record name 2-(2,2,2-Trifluoroethoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76029-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2,2-trifluoroethoxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dichloromethane (21 mL) solution of 3.9 mL of 2,2,2-trifluoroethanol and 4.3 mL of pyridine was added dropwise to a dichloromethane (83 mL) solution of 9.0 mL of trifluoromethanesulfonic anhydride under cooling with ice over a period of 25 minutes. Thereto was dropwise added a dichloromethane (60 mL) solution of 8.50 g of N-hydroxyphthalimide and 18.5 mL of N,N-diisopropylethylamine at the same temperature over a period of 45 minutes, which was then stirred for 22 hours. To the reaction mixture was added 100 mL of 1 mol/L hydrochloric acid. The organic layer was separated, washed sequentially with 1 mol/L hydrochloric acid and a saturated sodium chloride aqueous solution, and then dried with anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The resultant residue was purified using silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) and washed with hexane to provide 4.43 g of N-(2,2,2-trifluoroethoxy)phthalimide as white solid form.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
solvent
Reaction Step Three
Quantity
4.3 mL
Type
solvent
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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